4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
4-(Benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This core is fused with a benzopyran moiety, substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a benzylsulfanyl group, and at the 7-position with a methyl group. Such structural complexity is typical in medicinal chemistry, where fluorophenyl groups enhance lipophilicity and metabolic stability, while sulfanyl substituents may modulate electronic properties and binding interactions .
The compound’s synthesis likely involves multi-step heterocyclic reactions, analogous to procedures described for related structures (e.g., condensation with aldehydes or nucleophilic substitutions with thiols) .
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2OS/c1-16-7-12-22-19(13-16)14-21-24(29-22)27-23(18-8-10-20(26)11-9-18)28-25(21)30-15-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPLHFVORVBDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine is a member of the chromenopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicine.
Synthesis
The synthesis of chromenopyrimidine derivatives typically involves the condensation of various aromatic and heterocyclic moieties. For instance, a common synthetic route includes the reaction of 4-hydroxy-6-methylpyran-2-one with substituted benzaldehydes and malononitrile in the presence of a catalyst such as DMAP in ethanol. This method has been shown to yield high purity products suitable for biological evaluation .
Antimicrobial Properties
Chromenopyrimidine derivatives have been reported to exhibit significant antimicrobial activity. A study demonstrated that modifications to the chromene structure can enhance antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of electron-withdrawing groups, such as halogens, has been linked to improved activity .
| Compound | Antibacterial Activity | Notable Pathogens |
|---|---|---|
| 4-(Benzylsulfanyl)-2-(4-Fluorophenyl)-7-Methyl-5H-Chromeno[2,3-D]Pyrimidine | Moderate | Staphylococcus aureus, Bacillus cereus |
| Other Chromenopyrimidines | Variable | Escherichia coli, Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that chromenopyrimidine compounds possess anticancer properties, with cytotoxic effects observed in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have shown promising results against breast cancer and leukemia cell lines .
Antioxidant Activity
The antioxidant potential of chromenopyrimidine derivatives has also been evaluated. Compounds have demonstrated effective scavenging activity against DPPH radicals, suggesting their utility in preventing oxidative stress-related diseases .
Case Studies
- Antibacterial Evaluation : A series of synthesized chromenopyrimidine derivatives were tested against Staphylococcus aureus. Results indicated that specific substitutions significantly enhanced antibacterial efficacy compared to non-substituted analogs .
- Anticancer Screening : In vitro studies on breast cancer cell lines revealed that certain chromenopyrimidines induced apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents .
Scientific Research Applications
Research indicates that compounds with a pyrimidine core exhibit a broad spectrum of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine atoms is often associated with increased potency and selectivity towards cancer cell lines .
- Antimicrobial Effects : Compounds similar to 4-(benzyldisulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine have demonstrated significant antibacterial and antifungal activities, making them candidates for the development of new antibiotics .
Applications in Medicinal Chemistry
-
Drug Design and Development
- The unique structural features of this compound allow for modifications that can enhance its pharmacological properties. For instance, the presence of the fluorophenyl group can improve lipophilicity and bioavailability.
- Case studies have reported successful modifications leading to new derivatives with improved activity against specific cancer types .
-
Targeted Therapy
- The compound may serve as a lead structure for developing targeted therapies in oncology. Its ability to interact with specific biological targets can be exploited to create selective inhibitors for cancer treatment.
- Research has indicated that certain derivatives can effectively inhibit specific kinases involved in cancer progression .
- Neuroprotective Agents
- Anticancer Activity Study
- Antimicrobial Efficacy
- Neuroprotective Effects
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The following table compares key structural and functional attributes of 4-(benzylsulfanyl)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine with analogous compounds from recent literature:
Key Differences and Implications
Core Structure Variations: The chromeno[2,3-d]pyrimidine core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, unlike the non-fused pyrrolo[2,3-d]pyrimidine in and . Pyrazolo-pyrano-triazine derivatives () incorporate additional nitrogen atoms, which may enhance hydrogen-bonding capacity and coordination with biological targets .
Substituent Effects: Benzylsulfanyl vs. Fluorophenyl vs. Ethoxyphenyl: The 4-fluorophenyl group (target compound) increases metabolic stability relative to the 4-ethoxyphenyl group (), which may offer better solubility but lower oxidative resistance .
Hydrogen-Bonding and Crystal Packing: Morpholin-4-yl and piperazin-1-yl substituents () create hydrogen-bond donor/acceptor sites, influencing crystal packing and supramolecular assembly, as per Bernstein’s graph-set analysis . The target compound’s benzylsulfanyl group lacks such polarity, likely resulting in weaker intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
